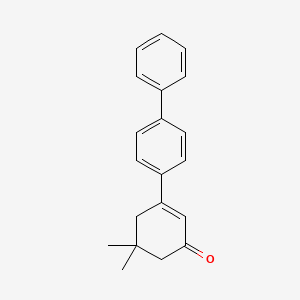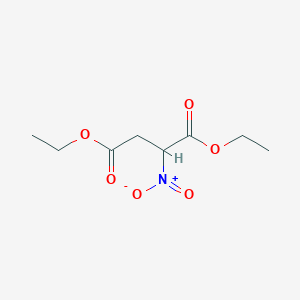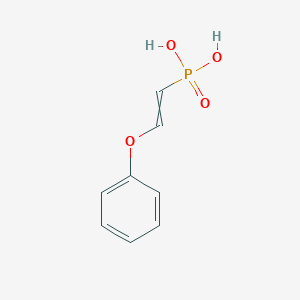
(2-Phenoxyethenyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Phenoxyethenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenoxyethenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenoxyethenyl)phosphonic acid typically involves the reaction of phenoxyethene with phosphonic acid derivatives. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid, or through the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(2-Phenoxyethenyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenoxy group, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phenoxyethenyl phosphonic acids.
Scientific Research Applications
(2-Phenoxyethenyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organophosphorus compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug development and enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of (2-Phenoxyethenyl)phosphonic acid involves its interaction with molecular targets, such as enzymes and receptors. The phosphonic acid group can form strong interactions with metal ions and active sites of enzymes, leading to inhibition or modulation of their activity. The phenoxyethenyl moiety may also contribute to the compound’s overall bioactivity by interacting with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-Phenoxyethenyl)phosphonic acid include other organophosphorus compounds, such as:
- Phenylphosphonic acid
- Ethylphosphonic acid
- Phenoxyphosphonic acid
Uniqueness
This compound is unique due to the presence of both a phenoxyethenyl group and a phosphonic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
65590-65-0 |
|---|---|
Molecular Formula |
C8H9O4P |
Molecular Weight |
200.13 g/mol |
IUPAC Name |
2-phenoxyethenylphosphonic acid |
InChI |
InChI=1S/C8H9O4P/c9-13(10,11)7-6-12-8-4-2-1-3-5-8/h1-7H,(H2,9,10,11) |
InChI Key |
COMJKNNBQKDPAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC=CP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
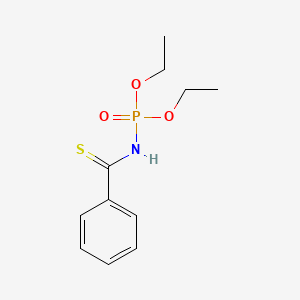

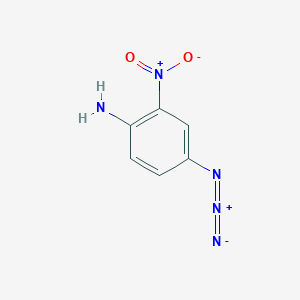
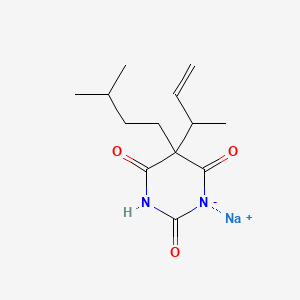
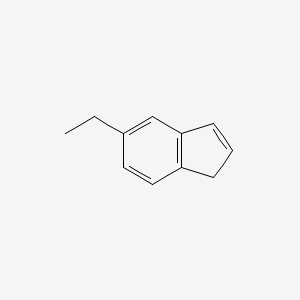
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
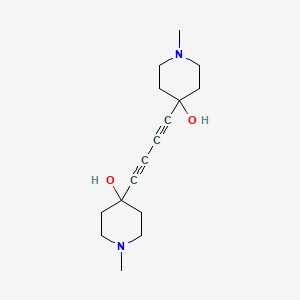
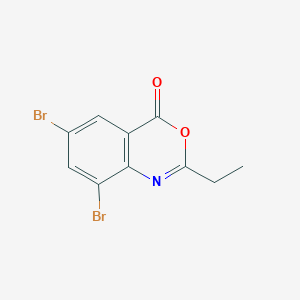
![2,2-Dimethylspiro[2.4]hept-4-ene-1-carboxylic acid](/img/structure/B14478199.png)
